

spectroscopic data of 2-Chloro-5-methylaniline (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Chloro-5-methylaniline

Cat. No.: B1583412

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An In-depth Technical Guide on the Spectroscopic Data of 2-Chloro-5-methylaniline

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-methylaniline** (CAS No: 95-81-8), a chemical intermediate used in the synthesis of various dyes and pharmaceuticals.^[1] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

- IUPAC Name: **2-chloro-5-methylaniline**^[1]
- Synonyms: 6-Chloro-m-toluidine, Benzenamine, 2-chloro-5-methyl-^{[1][2]}
- Molecular Formula: C₇H₈ClN^{[1][2]}
- Molecular Weight: 141.60 g/mol ^[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Chloro-5-methylaniline**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.^[3]

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|--------------|-------------|------------|
| Data not explicitly available in search results | | | |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |
|---|------------|
| Data not explicitly available in search results | |

Note: While the search results confirm the existence of ¹H and ¹³C NMR spectra for **2-Chloro-5-methylaniline**, the specific chemical shifts and coupling constants are not detailed in the provided snippets.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[3] Key vibrational frequencies for aniline derivatives include N-H stretching, C-N stretching, and aromatic C=C stretching.^[4]

IR Spectral Data

| Wavenumber (cm ⁻¹) | Interpretation |
|--------------------------------|---------------------------------------|
| ~3400-3500 | N-H stretching (asymmetric/symmetric) |
| ~1615, ~1500 | C=C stretching (aromatic) |
| ~1285 | C-N stretching |
| ~820 | C-Cl stretching |

Note: The table provides typical IR absorption regions for halogenated anilines.[4] Specific peak values for **2-Chloro-5-methylaniline** were not available in the search results, but the general ranges are applicable.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.[3] For **2-Chloro-5-methylaniline**, the molecular ion peak and characteristic isotopic patterns due to the chlorine atom are key identifiers.

Mass Spectral Data

| m/z | Interpretation |
|-----|------------------------------------|
| 141 | Molecular ion [M] ⁺ |
| 143 | Isotopic peak for ³⁷ Cl |
| 106 | Base peak |
| 77 | Fragment ion |

Note: The mass spectrum of **2-Chloro-5-methylaniline** shows a prominent molecular ion peak at m/z 141. The presence of a chlorine atom is indicated by the isotopic peak at m/z 143, with an intensity of approximately one-third of the m/z 141 peak, corresponding to the natural abundance of the ³⁷Cl isotope.[1][5][6] The base peak is observed at m/z 106, with another significant fragment at m/z 77.[1]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.^[4] The following are generalized protocols for the spectroscopic analysis of aniline derivatives.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **2-Chloro-5-methylaniline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.^[3] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm).^[7]
- **Instrumentation:** The analysis is performed using a 300-600 MHz NMR spectrometer.^[3]
- **Data Acquisition:**
 - ^1H NMR: A standard single-pulse sequence is used with 16-64 scans, a relaxation delay of 1-5 seconds, and a spectral width of -2 to 12 ppm.^[3]
 - ^{13}C NMR: A proton-decoupled single-pulse sequence is employed, typically requiring 1024 or more scans due to the low natural abundance of ^{13}C . A relaxation delay of 2 seconds and a spectral width of 0 to 200 ppm are common.^[3]
- **Data Processing:** The raw data (Free Induction Decay) is subjected to Fourier transform, phase correction, and baseline correction to obtain the final spectrum.^[7]

IR Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet (for solids):** Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a transparent disk.^[3]
 - **Attenuated Total Reflectance (ATR):** Place the solid or liquid sample directly on the ATR crystal.^[3]
 - **Liquid Samples:** Place a drop of the liquid between two NaCl or KBr plates.^[3]

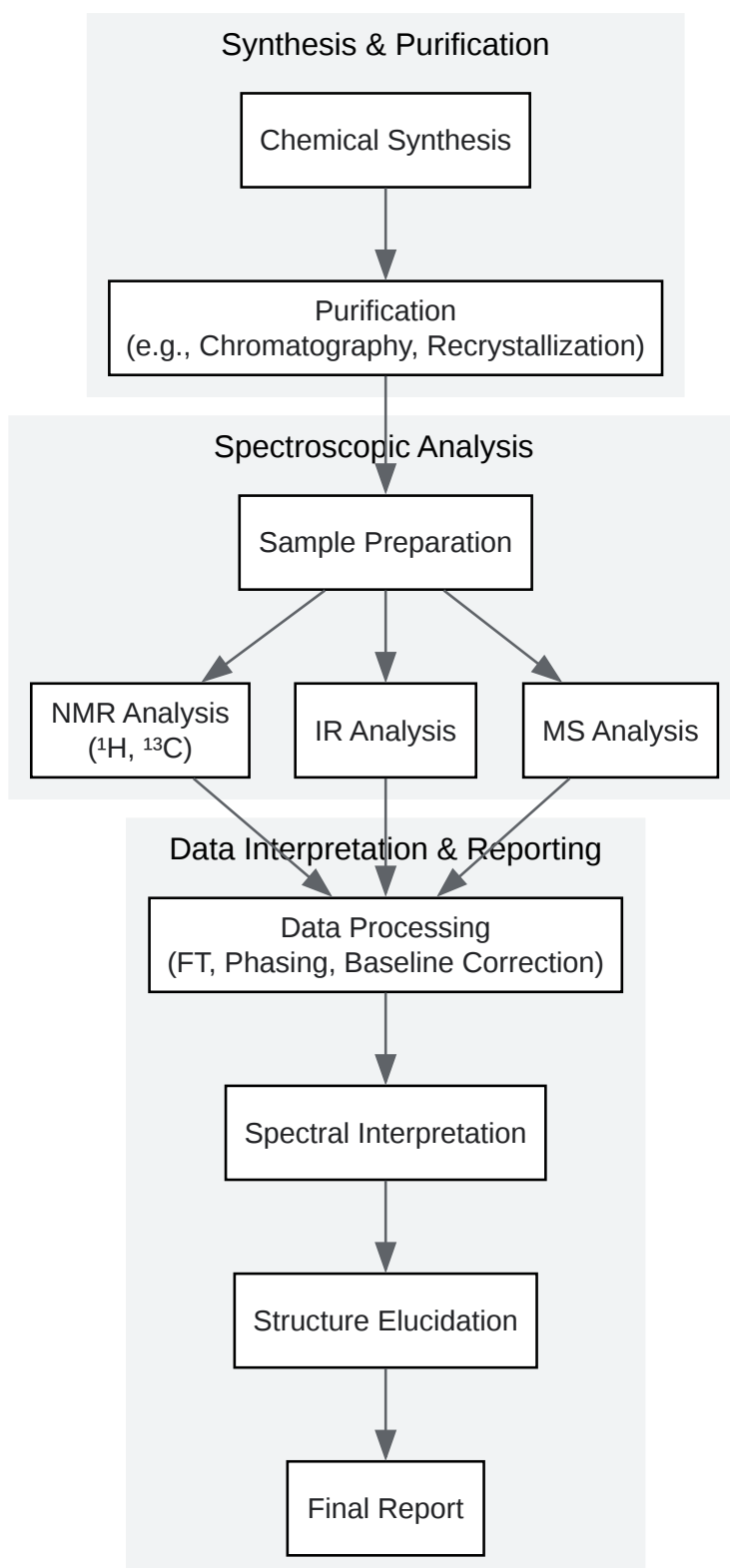
- Instrumentation: An FTIR spectrometer is used for the analysis.[\[3\]](#)
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Typically, 16-32 scans are performed. A background spectrum of the empty sample holder or clean ATR crystal is recorded for subtraction.[\[3\]](#)

Mass Spectrometry (Electron Ionization - EI)

- Sample Preparation: For techniques like GC-MS, prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.[\[4\]](#) For direct infusion, a dilute solution (1-10 $\mu\text{g/mL}$) in a solvent like methanol or acetonitrile can be used.[\[3\]](#)
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used. Common ionization modes for anilines include electron ionization (EI) and electrospray ionization (ESI).[\[3\]](#)[\[5\]](#)
- Data Acquisition: The sample is introduced into the ion source where it is ionized. The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z). The mass spectrum is recorded over a relevant m/z range.[\[3\]](#)[\[4\]](#)
- Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain insights into the molecular structure.[\[8\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound using various spectroscopic techniques.



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Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

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